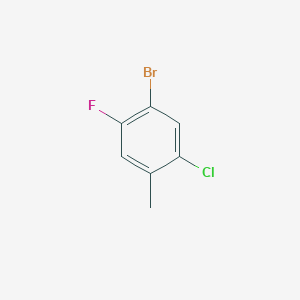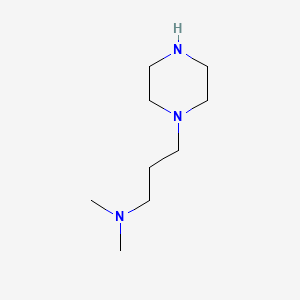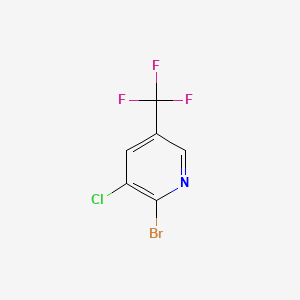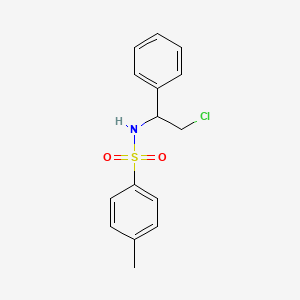
Benzenesulfonamide, N-(2-chloro-1-phenylethyl)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide derivatives have been the subject of extensive research due to their potential therapeutic applications, particularly in the field of cancer treatment. These compounds are characterized by a benzenesulfonamide moiety that can be modified with various substituents to enhance their biological activity and metabolic stability.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives involves various chemical reactions, often starting with the reaction of aminoguanidines with phenylglyoxal hydrate in glacial acetic acid to produce a series of novel compounds with potential anticancer properties . Other methods include reacting N-(benzenesulfonyl)cyanamide potassium salts with mercaptoheterocycles or with 2-aminophenols, 2-aminothiophenol, and o-phenylenediamines to introduce different heterocyclic moieties . These synthetic routes have been optimized to yield compounds with significant cytotoxic activity against various cancer cell lines.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. X-ray crystallography has revealed that the dihedral angles between the benzene rings and the orientation of substituents can significantly affect the compounds' properties . For instance, the conformation of the N-H bond in relation to other substituents can influence the hydrogen bonding patterns and, consequently, the molecular stability and interactions with biological targets .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, including nucleophilic addition and substitution reactions. These reactions can be influenced by the presence of electron-withdrawing or electron-donating groups on the benzenesulfonamide ring, which can affect the reactivity of the compounds . The introduction of steric hindrance can also play a role in the reaction kinetics and the formation of different isomeric forms .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are determined by their molecular structure. The presence of substituents like alkylthio, chloro, and heteroaryl groups can enhance the lipophilicity and metabolic stability of these compounds . The intermolecular interactions, such as hydrogen bonding and π-π stacking, contribute to the compounds' crystalline structures and can affect their solubility and bioavailability .
Aplicaciones Científicas De Investigación
Molecular Structure and Conformation
- A study on a similar compound, N-(2-Methylphenyl)benzenesulfonamide, detailed its molecular structure, showing a dihedral angle between two benzene rings and molecules linked into chains by N—H⋯O hydrogen bonds. This information is useful in understanding the conformation and binding properties of related benzenesulfonamides (Gowda et al., 2008).
Synthesis and Potential Applications
- Benzenesulfonamide derivatives have been synthesized for various potential applications. For instance, a series of novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives were synthesized as potential anticancer agents. Their in vitro antitumor activity was evaluated against various human tumor cell lines (Sławiński et al., 2012).
Biological Potential
- Schiff bases of benzenesulfonamide derivatives were synthesized and evaluated for enzyme inhibition potential and antioxidant properties. Some compounds showed significant inhibition against enzymes such as AChE and BChE, indicating potential therapeutic applications (Kausar et al., 2019).
Inhibitors of Carbonic Anhydrases
- Benzenesulfonamides with specific structural modifications were tested as inhibitors of human carbonic anhydrase isoforms. These compounds demonstrated varying binding affinities, suggesting their use in developing selective inhibitors for specific isoforms (Vaškevičienė et al., 2019).
Antimicrobial and Antiviral Activities
- Novel benzenesulfonamides were synthesized and evaluated for antimicrobial and anti-HIV activities. Some of these compounds displayed significant activities against various microbial strains and HIV, showcasing their potential in drug development (Zareef et al., 2007).
Herbicide Selectivity
- The metabolism of chlorsulfuron, a compound structurally related to benzenesulfonamides, in cereals explains the selectivity of this herbicide. This highlights the agricultural applications of similar compounds (Sweetser et al., 1982).
Propiedades
IUPAC Name |
N-(2-chloro-1-phenylethyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-12-7-9-14(10-8-12)20(18,19)17-15(11-16)13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIHMVMXJDYETN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCl)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382716 |
Source


|
| Record name | Benzenesulfonamide, N-(2-chloro-1-phenylethyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamide, N-(2-chloro-1-phenylethyl)-4-methyl- | |
CAS RN |
17798-15-1 |
Source


|
| Record name | Benzenesulfonamide, N-(2-chloro-1-phenylethyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

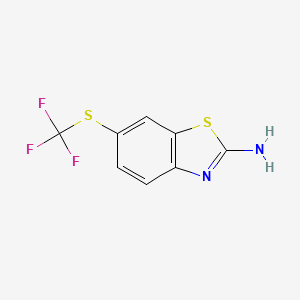


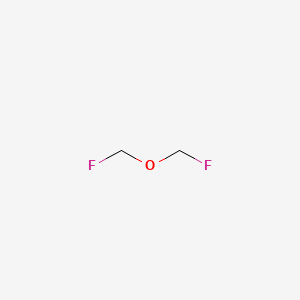


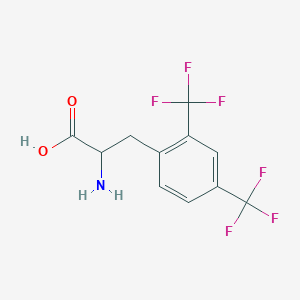
![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B1273173.png)


